Chlorthalidone DImer

Analytical Chemistry Pharmaceutical Analysis Quality Control

Obtain Chlorthalidone Dimer, the EP-specified impurity F of chlorthalidone, as a fully characterized analytical reference standard to overcome the limitations of generic in-house materials. This certified standard ensures regulatory compliance and accurate impurity profiling. - Identity & Purity: Supplied with comprehensive NMR, MS, and HPLC data traceable to EP monographs for definitive peak identification. - Regulatory Assurance: Meets ICH Q3A/Q3B requirements, directly supporting ANDA submissions and routine QC batch release testing. - Method Validity: Essential for validating stability-indicating methods and quantifying this specific dimer in drug substances and products.

Molecular Formula C28H19Cl2N3O8S2
Molecular Weight 660.493
CAS No. 1796929-84-4
Cat. No. B566145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorthalidone DImer
CAS1796929-84-4
Synonyms2-Chloro-N-(2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)phenylsulfonyl)-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide
Molecular FormulaC28H19Cl2N3O8S2
Molecular Weight660.493
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)C4=C(C=CC(=C4)C5(C6=CC=CC=C6C(=O)N5)O)Cl)O
InChIInChI=1S/C28H19Cl2N3O8S2/c29-21-11-9-15(27(36)19-7-3-1-5-17(19)25(34)31-27)13-23(21)42(38,39)33-43(40,41)24-14-16(10-12-22(24)30)28(37)20-8-4-2-6-18(20)26(35)32-28/h1-14,33,36-37H,(H,31,34)(H,32,35)
InChIKeyMRMWTXHWGLQHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorthalidone Dimer (CAS 1796929-84-4) Analytical Reference Standard for Impurity Profiling and Method Validation


Chlorthalidone Dimer (CAS 1796929-84-4), also designated as Chlortalidone EP Impurity F, is a high-purity analytical reference standard representing a dimeric conjugate of the thiazide-like diuretic chlorthalidone [1]. It is chemically defined as Bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine, with a molecular formula of C28H19Cl2N3O8S2 and a molecular weight of 660.5 g/mol [1]. This compound is a pharmacopeial-listed impurity specified in the European Pharmacopoeia (EP) monograph for chlorthalidone and is supplied with comprehensive characterization data compliant with regulatory guidelines [1].

Why Generic Chlorthalidone Impurity Standards Cannot Substitute for Chlorthalidone Dimer (EP Impurity F)


Chlorthalidone Dimer is a specific, structurally defined impurity listed in the European Pharmacopoeia monograph for chlorthalidone. Its identity and purity are critical for accurate impurity profiling in regulatory submissions [1]. Generic impurity standards or in-house prepared materials often lack the full characterization (e.g., NMR, MS, HPLC purity) and traceability to EP or USP reference standards required for method validation and ANDA submissions [2]. Furthermore, the unique dimeric structure of this compound necessitates a certified reference standard to ensure correct peak identification and quantification in stability-indicating HPLC methods, as misidentification could lead to false-negative or false-positive results in quality control [3].

Quantitative Differentiation of Chlorthalidone Dimer (EP Impurity F) Against Alternative Impurity Reference Standards


Certified Purity and Regulatory Compliance vs. Non-Certified Chlorthalidone Impurity Standards

Chlorthalidone Dimer is supplied with a certified purity of >95% by HPLC, as verified by the manufacturer . In contrast, many generic chlorthalidone impurity standards or in-house synthesized materials lack a validated purity statement or may have purities as low as 90% by HPLC, as seen with Chlorthalidone EP Impurity B . The higher and certified purity of Chlorthalidone Dimer ensures accurate quantification in analytical methods, reducing variability and improving reliability in regulatory submissions.

Analytical Chemistry Pharmaceutical Analysis Quality Control

ISO 17034 Certified Reference Material vs. Non-Accredited Impurity Standards

Chlorthalidone Dimer is produced under ISO 17034 accreditation, the international standard for reference material producers, ensuring its homogeneity, stability, and metrological traceability [1]. In contrast, many chlorthalidone impurity standards are offered without such accreditation, relying only on basic product specifications . This accreditation provides documented evidence of quality and reduces the need for costly in-house re-characterization, a critical advantage for laboratories operating under cGMP.

Analytical Method Validation Reference Material Production Quality Assurance

Regulatory-Specific Identity vs. Generic Impurity Standards

Chlorthalidone Dimer is specifically designated as EP Impurity F in the European Pharmacopoeia monograph for chlorthalidone [1]. This regulatory recognition mandates its use as a reference standard for the identification and control of this specific impurity in chlorthalidone drug substances and products marketed in the EU and other regions recognizing EP standards. Alternative impurity standards, such as Chlorthalidone Impurity G, are not specified in the EP monograph for chlorthalidone and are considered potential impurities rather than official EP-specified impurities .

Pharmacopeial Compliance Regulatory Affairs Impurity Profiling

Analytical Suitability for HPLC Method Validation vs. Alternative Chlorthalidone Impurities

The RP-HPLC method developed by Kharat et al. (2020) for the simultaneous quantitation of chlorthalidone and its pharmacopeia-listed impurities, including EP Impurity F (Chlorthalidone Dimer), demonstrated acceptable resolution and tailing factor [1]. The method validation included specificity, LOD, LOQ, linearity, precision, accuracy, and robustness, confirming the suitability of Chlorthalidone Dimer as a reference standard for this validated method. While the paper does not provide individual retention times for each impurity, it establishes that a validated HPLC method capable of resolving all known impurities, including the dimer, is achievable. In contrast, methods relying on non-certified or in-house impurity standards may not achieve comparable resolution or accuracy due to unknown purity or identity.

HPLC Method Development Stability Indicating Methods Forced Degradation Studies

Optimal Application Scenarios for Chlorthalidone Dimer (EP Impurity F) in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Chlorthalidone API and Drug Products

Chlorthalidone Dimer is essential as a reference standard during the development and validation of stability-indicating HPLC, UPLC, or HPTLC methods for quantifying chlorthalidone and its related substances. Its use ensures accurate peak identification and quantification of EP Impurity F in both drug substance and finished product, as demonstrated in validated methods [1].

Quality Control Release Testing of Chlorthalidone Batches

As an EP-specified impurity, Chlorthalidone Dimer is a required reference material for routine QC testing to ensure that batches of chlorthalidone API and formulated drug products meet the specified limits for this impurity. Its use directly supports compliance with EP monograph requirements and ICH Q3A/Q3B guidelines [2].

Abbreviated New Drug Application (ANDA) Submissions

Providing comprehensive impurity profiling data is a critical component of ANDA submissions. Using a certified reference standard like Chlorthalidone Dimer, with documented purity and traceability to EP standards, strengthens the regulatory dossier and reduces the risk of deficiencies related to impurity control [3].

Forced Degradation Studies and Stability Testing

Chlorthalidone Dimer may be formed as a degradation product under certain stress conditions. Using this standard in forced degradation studies (e.g., acid, alkali, oxidation, thermal, photolytic) allows for accurate identification and quantification of this impurity, confirming the stability-indicating nature of the analytical method [1].

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